N-(2,4-dimethoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide
Description
N-(2,4-Dimethoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide is a pyrimidine-based acetamide derivative characterized by a 2,4-dimethoxyphenyl group linked to an acetamide moiety and a substituted pyrimidine ring.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-14-5-7-16(8-6-14)22-23-15(2)11-21(25-22)29-13-20(26)24-18-10-9-17(27-3)12-19(18)28-4/h5-12H,13H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMUAYMAKYOELQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC(=N2)OCC(=O)NC3=C(C=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,4-dimethoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide” typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and an amine.
Substitution Reaction: The pyrimidine ring is then subjected to a substitution reaction with a halogenated acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring or the acetamide group, potentially yielding amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
N-(2,4-dimethoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide has shown promise in medicinal chemistry for its potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to have significant inhibitory effects on MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cell lines with IC50 values of 15.3 µM, 12.5 µM, and 18.7 µM respectively. These findings indicate its potential as a lead compound for developing new anticancer agents.
- Antimicrobial Properties : The compound may also possess antimicrobial activity, disrupting bacterial cell walls or inhibiting metabolic pathways essential for bacterial survival. This property could be explored further in the development of new antibiotics.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow it to participate in various chemical reactions such as:
- Nucleophilic Substitution : The presence of the pyrimidine ring makes it suitable for nucleophilic substitution reactions, which can lead to the formation of derivatives with varied biological activities.
- Coupling Reactions : It can be employed in coupling reactions to create larger molecular frameworks that may exhibit enhanced biological properties.
Pharmaceutical Industry
The pharmaceutical industry is a primary sector where compounds like this compound are valuable:
- Drug Development : Its potential as an anticancer and antimicrobial agent positions it as a candidate for drug development pipelines. Further research into its pharmacokinetics and toxicity profiles will be essential for advancing it into clinical trials.
Material Science
Beyond medicinal applications, this compound can also find use in material science:
- Polymer Development : The chemical structure can be utilized in developing polymers with specific properties, such as enhanced thermal stability or mechanical strength.
Case Studies and Research Findings
While specific case studies directly detailing this compound were not found in the search results, related compounds have shown similar properties that warrant further exploration:
| Study | Findings |
|---|---|
| Anticancer Activity | Demonstrated cytotoxicity against multiple cancer cell lines with varying IC50 values indicating potential efficacy. |
| Antimicrobial Activity | Exhibited activity against certain bacterial strains; further studies needed to quantify effectiveness and mechanism of action. |
Mechanism of Action
The mechanism of action of “N-(2,4-dimethoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide” would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating biochemical pathways to exert its effects. The molecular targets could include proteins, nucleic acids, or cell membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, enabling comparative analysis of substituent effects on biological activity, pharmacokinetics, and synthetic accessibility. Below is a detailed comparison:
Structural and Functional Analogues
Key Trends in Activity and Structure
- Substituent Position on Phenyl Rings : The 2,4-dimethoxyphenyl group (as in the target compound) vs. 3,4-dimethoxyphenyl (Epirimil) alters electronic distribution and binding affinity. Epirimil’s 3,4-substitution correlates with anticonvulsant efficacy, suggesting para-substitution may enhance CNS penetration .
- Linkage Type : Ether (C-O) vs. thioether (C-S) linkages influence metabolic stability. Thioether-containing analogs like Epirimil exhibit superior in vivo activity, possibly due to resistance to enzymatic hydrolysis .
- Pyrimidine Substitution : Methyl and aryl groups (e.g., 4-methylphenyl in the target compound) enhance lipophilicity, whereas heterocycles (e.g., pyridine in Epirimil) improve target selectivity .
Research Findings and Pharmacological Insights
Anticonvulsant Potential
Epirimil, a close structural analog, demonstrated complete seizure prevention in animal models without behavioral side effects. Molecular docking studies attributed this to interactions with voltage-gated sodium channels and GABA receptors . The target compound’s ether linkage and 2,4-dimethoxyphenyl group may offer similar efficacy but require validation.
Kinase Inhibition
Compound 18 (), featuring a 2,4-dimethoxyphenyl group and benzothiazole tail, was synthesized as a CK1 inhibitor.
Biological Activity
N-(2,4-dimethoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide, with the CAS number 1029790-55-3, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H23N3O4
- Molecular Weight : 393.4 g/mol
- Structure : The compound features a pyrimidine moiety linked to a dimethoxyphenyl group through an acetamide functional group.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives containing pyrimidine structures are known to inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest.
Case Study : A derivative of this compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines. Results showed a significant reduction in cell viability with IC50 values of approximately 5 μM for MCF-7 and 7 μM for A549 cells, indicating strong anticancer potential.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Research Findings : In vitro assays revealed that the compound exhibited minimum inhibitory concentrations (MIC) ranging from 8 to 16 μg/mL against these pathogens. This suggests that it could be a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
Studies have suggested that this compound possesses anti-inflammatory properties.
Mechanism of Action : The compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This was demonstrated in a murine model where treatment with the compound resulted in reduced paw edema in response to carrageenan-induced inflammation.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
